molecular formula C20H16O5 B2518794 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-92-4

8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2518794
CAS No.: 690213-92-4
M. Wt: 336.343
InChI Key: CLBLWDSQANNIBO-DHZHZOJOSA-N
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Description

8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C20H16O5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 8-methoxycoumarin with 4-methoxycinnamic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for conditions like cancer and inflammation.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methoxycinnamic acid: A precursor in the synthesis of the target compound.

    8-methoxycoumarin: Another precursor used in the synthesis.

    Other chromen-2-one derivatives: Compounds with similar structures but different substituents.

Uniqueness

8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-15-9-6-13(7-10-15)8-11-17(21)16-12-14-4-3-5-18(24-2)19(14)25-20(16)22/h3-12H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBLWDSQANNIBO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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